1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline
Overview
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has been developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .
Synthesis Analysis
The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . A novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
Molecular Structure Analysis
The molecular formula of this compound is C19H23NO2 . The InChI string is InChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17 (16 (15)13-19 (18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3 .
Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 .
Scientific Research Applications
Synthesis and Derivatives
- 1-Phenethyl-2, 4-propano-6, 7-dimethoxy-1, 2, 3, 4-tetrahydroisoquinolines, structurally related to 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline, have been synthesized and studied for their chemical properties (Oine, Kugita, & Takeda, 1963).
- Investigations into the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides led to the synthesis of 2-Oxopyrimido[4,3-a]isoquinoline derivatives (Granik et al., 1982).
Catalysis and Ligand Properties
- A derivative, [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol hydrate, has been used in catalysis as ligands or their precursors, showing significance in the field of chemical synthesis (Chakka et al., 2011).
Analgesic and Anti-Inflammatory Effects
- 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has demonstrated significant analgesic and anti-inflammatory effects in preclinical studies (Rakhmanova et al., 2022).
Biochemistry and Pharmacology
- The compound has been studied for its potential in modulating the dopamine and serotonergic systems, indicating its relevance in neurological research and pharmacology (Rakhmanova et al., 2022).
Structural Analysis and Crystallography
- In-depth structural analysis and crystallographic studies have been conducted on various derivatives of this compound, contributing to a better understanding of their molecular geometry and potential applications in material science (Naicker et al., 2011).
Mechanism of Action
properties
IUPAC Name |
6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCPHVBMNDKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952358 | |
Record name | 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29903-68-2 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029903682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.